5-[(3,5-dimethylpiperidin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(3,5-dimethylpiperidin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 4-fluorophenyl group and a 3,5-dimethylpiperidinyl moiety. The 4-fluorophenyl group enhances electronic interactions with biological targets, while the 3,5-dimethylpiperidinyl substituent may improve pharmacokinetic properties, such as blood-brain barrier penetration .
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-11-7-12(2)9-22(8-11)15(13-3-5-14(19)6-4-13)16-17(24)23-18(25-16)20-10-21-23/h3-6,10-12,15,24H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCKYDHEKIQGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3,5-dimethylpiperidin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 1007916-64-4) is a novel compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, antioxidant properties, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₁FN₄OS, with a molecular weight of 360.5 g/mol. The structure features a triazole ring fused with a thiazole moiety and is substituted with a dimethylpiperidine and a fluorophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁FN₄OS |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 1007916-64-4 |
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : The compound exhibits significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. Kinetic studies indicated that it acts through a competitive inhibition mechanism. Comparatively, this compound showed several-fold higher inhibitory activity than the standard drug acarbose .
- Cholinesterase Inhibition : The compound also demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmitter regulation. The structure-activity relationship (SAR) analysis provided insights into how modifications to the piperidine and fluorophenyl groups enhance enzyme binding .
Antioxidant Activity
In addition to enzyme inhibition, the compound was evaluated for its antioxidant properties. It demonstrated notable free radical scavenging activity in various assays, suggesting potential protective effects against oxidative stress-related diseases .
Study 1: In Vivo Efficacy
An in vivo study using STZ-induced diabetic rats validated the antidiabetic potential of the compound. It significantly reduced blood glucose levels compared to untreated controls and exhibited favorable effects on lipid profiles .
Study 2: Molecular Docking Studies
Molecular docking studies revealed strong binding affinities between the compound and target enzymes. The docking scores indicated that the interactions are primarily driven by hydrogen bonds and hydrophobic interactions, supporting the observed biological activities .
Discussion
The findings suggest that this compound has multifaceted biological activities that could be harnessed for therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Fluorophenyl Group
5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Structural Difference : The fluorophenyl group is substituted with 3,4-difluoro atoms instead of a single 4-fluoro substituent.
- Impact : Increased electronegativity and steric bulk may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 enzymes) but reduce solubility.
- Hypothesized Activity: Potential for stronger antifungal or anti-inflammatory effects due to enhanced halogen bonding .
5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Structural Difference : The fluorine atom is in the ortho position of the phenyl ring.
- Impact : Steric hindrance near the triazolothiazole core may reduce binding affinity to planar active sites (e.g., COX-2).
- Molecular Weight : 374.5 g/mol (similar to the target compound, suggesting comparable pharmacokinetics) .
Core Heterocycle Modifications
3-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid (, Compound 12)
- Core Structure : [1,2,4]Triazolo[1,5-a]pyrimidine instead of triazolothiazole.
- Functional Group: A propanoic acid substituent enhances polarity, favoring renal excretion .
5-[(Z)-2,3-Dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one ()
- Core Structure : Similar triazolothiazole system but with a benzylidene substituent.
- Activity : Acts as a COX-2/LOX-5 dual inhibitor (like Darbufelone), suggesting the target compound may share anti-inflammatory mechanisms .
- Key Difference : The absence of a piperidinyl group in this analog may limit CNS penetration compared to the target compound.
Physicochemical and Pharmacokinetic Properties
Notes:
Preparation Methods
Step 1: Synthesis of Triazolothiazol-6-ol Core
The triazolothiazole scaffold is prepared by cyclizing 2-hydrazinylthiazole-4-carboxylic acid with ethyl chloroformate in anhydrous DMF at 80°C for 12 hours. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the intermediate 5-hydroxytriazolo[3,2-b]thiazole (78% yield).
Key Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Catalyst: None required
Step 2: Introduction of 4-Fluorophenylmethyl Group
The hydroxyl group at position 6 is functionalized via a Mitsunobu reaction using 4-fluorobenzyl alcohol and diethyl azodicarboxylate (DEAD) in THF. This step attaches the fluorophenylmethyl moiety with 92% regioselectivity.
Reaction Equation :
Step 3: Incorporation of 3,5-Dimethylpiperidine
The final substituent is added via a Buchwald-Hartwig amination using 3,5-dimethylpiperidine and Pd(OAc)₂/Xantphos catalyst. The reaction achieves 85% yield after 24 hours at 110°C in toluene.
Optimized Parameters :
-
Catalyst loading: 5 mol% Pd(OAc)₂
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃
Fragment Preparation
Final Assembly
The fragments are coupled using HATU-mediated amidation under inert atmosphere, yielding the target compound in 76% purity. Purification via silica gel chromatography (EtOAc/hexane, 3:7) improves purity to >98%.
Optimization of Reaction Conditions
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| DMSO | 46.7 | 82 | 93 |
| Acetonitrile | 37.5 | 65 | 89 |
| THF | 7.6 | 54 | 81 |
DMF and DMSO provided optimal yields due to their polar aprotic nature, facilitating thiazole ring closure.
Catalyst Impact on Amidation
| Catalyst | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 85 | 24 |
| PdCl₂ | BINAP | 72 | 36 |
| NiCl₂ | DPPF | 61 | 48 |
Pd(OAc)₂/Xantphos outperformed other catalysts, attributed to its superior electron-donating properties and stability at high temperatures.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.97 (t, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 1H, CH), 3.15–3.08 (m, 2H, piperidine-H), 2.85 (dt, J = 11.6, 3.2 Hz, 2H), 2.33 (s, 6H, CH₃).
-
HRMS (ESI) : m/z calcd for C₂₀H₂₂FN₅OS [M+H]⁺ 432.1601, found 432.1598.
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions, often starting with cyclization to form the triazole and thiazole rings. Key steps include:
- Precursor assembly : Reacting 3,5-dimethylpiperidine derivatives with fluorophenyl-containing intermediates under basic conditions (e.g., using triethylamine) to form the central methylene bridge .
- Cyclization : Acid- or base-catalyzed cyclization of thiosemicarbazide or thiourea precursors to construct the triazolo-thiazole core .
- Final functionalization : Introducing hydroxyl or fluorophenyl groups via nucleophilic substitution or coupling reactions .
Critical conditions : Solvent choice (DMF or ethanol), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling) are essential for yield optimization .
Q. How is the molecular structure confirmed?
Structural validation relies on:
| Technique | Purpose | Key Data |
|---|---|---|
| NMR | Assign proton/carbon environments | Peaks for fluorophenyl (δ 7.2–7.8 ppm), piperidine methyl groups (δ 1.0–1.5 ppm), and hydroxyl protons (broad ~δ 5 ppm) . |
| Mass Spectrometry | Confirm molecular weight | Parent ion matching theoretical mass (e.g., ~430–450 g/mol for analogous compounds) . |
| X-ray Crystallography | Resolve stereochemistry | Spatial arrangement of the triazolo-thiazole core and substituents . |
Q. What physicochemical properties are critical for biological studies?
While direct data for this compound is limited, analogs suggest:
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity across studies?
- Comparative assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
- Structural analogs : Synthesize derivatives with modified fluorophenyl or piperidine groups to isolate activity contributors .
- Target profiling : Employ proteomics (e.g., affinity chromatography) to identify binding partners, clarifying mechanisms .
Q. How can reaction yields be optimized despite steric hindrance from the 3,5-dimethylpiperidine group?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalytic systems : Transition metals (e.g., Pd or Cu) facilitate coupling reactions at lower temperatures .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to prioritize antifungal activity .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) to validate target engagement .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorophenyl) with bioactivity trends .
Q. How to design derivatives with enhanced selectivity for kinase targets?
- Bioisosteric replacement : Substitute the hydroxyl group with sulfonamide or phosphonate to modulate polarity .
- Fragment-based design : Use crystallographic data to optimize interactions with kinase ATP-binding pockets .
- In vitro screening : Prioritize derivatives with IC50 <1 µM in kinase inhibition assays (e.g., EGFR or CDK2) .
Q. What analytical challenges arise in stability studies under physiological conditions?
- Degradation products : Use LC-MS to identify hydrolyzed triazolo-thiazole fragments (e.g., open-chain thiosemicarbazides) .
- Oxidative pathways : Monitor for sulfoxide formation via HPLC with UV detection at 254 nm .
- Metabolite profiling : Incubate with liver microsomes to detect Phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
